Saccharin potassium

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

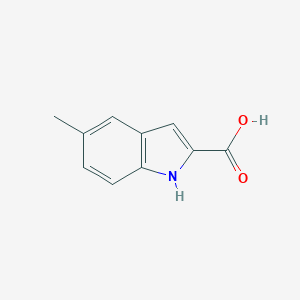

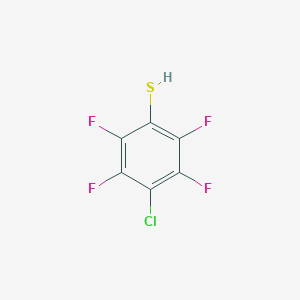

Saccharin potassium is a non-nutritive sweetener that has been extensively used in food and beverage industries as a sugar substitute. It is widely recognized for its high sweetness intensity, low-calorie content, and stability under high-temperature conditions. Saccharin potassium is a derivative of benzoic acid, and its chemical formula is C7H4NO3S.

Mecanismo De Acción

Saccharin potassium exerts its sweet taste by binding to the sweet taste receptor, a heterodimeric G-protein coupled receptor composed of two subunits, T1R2 and T1R3. The binding of saccharin potassium to the sweet taste receptor activates a signaling cascade that leads to the perception of sweetness. Unlike natural sugars, saccharin potassium is not metabolized by the body and is excreted unchanged in the urine.

Efectos Bioquímicos Y Fisiológicos

The consumption of saccharin potassium has been associated with various biochemical and physiological effects. Some studies have suggested that saccharin potassium may alter gut microbiota composition, leading to changes in metabolic pathways and inflammation. Other studies have suggested that saccharin potassium may alter glucose metabolism and insulin sensitivity, potentially contributing to the development of metabolic disorders such as obesity and diabetes.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Saccharin potassium has several advantages as a sugar substitute in lab experiments. It is highly stable under high-temperature conditions, making it suitable for use in animal studies and cell culture experiments. It is also highly soluble in water, allowing for easy preparation of experimental solutions. However, saccharin potassium has limitations as a sugar substitute. It has a distinct sweet taste that may affect the behavior and metabolism of experimental animals. Additionally, saccharin potassium may alter the gut microbiota composition, potentially confounding experimental results.

Direcciones Futuras

There are several future directions for research on saccharin potassium. One area of research is the investigation of the effects of saccharin potassium on gut microbiota composition and metabolic pathways. Another area of research is the investigation of the effects of saccharin potassium on glucose metabolism and insulin sensitivity. Additionally, future research could investigate the potential health benefits and risks of saccharin potassium consumption in humans.

Métodos De Síntesis

Saccharin potassium can be synthesized by various methods, including the Remsen-Fahlberg method, the Maumene method, and the Muehlhause method. The Remsen-Fahlberg method involves the oxidation of o-toluenesulfonamide with nitric acid, followed by the addition of ammonia and hydrochloric acid. The Maumene method involves the reaction of o-toluenesulfonamide with chlorine, followed by the addition of ammonia and hydrochloric acid. The Muehlhause method involves the reaction of anthranilic acid with sulfuric acid, followed by the addition of nitric acid and ammonia.

Aplicaciones Científicas De Investigación

Saccharin potassium has been extensively used in scientific research as a sugar substitute in various experiments. It is commonly used in animal studies to investigate the effects of high-sugar diets on health outcomes such as obesity, diabetes, and metabolic syndrome. Saccharin potassium is also used in cell culture studies to investigate the effects of sugar on cellular metabolism and signaling pathways.

Propiedades

Número CAS |

10332-51-1 |

|---|---|

Nombre del producto |

Saccharin potassium |

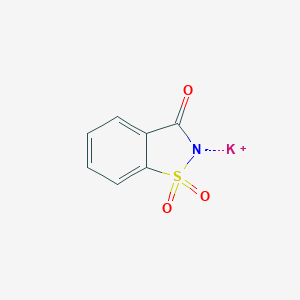

Fórmula molecular |

C7H4KNO3S |

Peso molecular |

221.28 g/mol |

Nombre IUPAC |

potassium;1,1-dioxo-1,2-benzothiazol-2-id-3-one |

InChI |

InChI=1S/C7H5NO3S.K/c9-7-5-3-1-2-4-6(5)12(10,11)8-7;/h1-4H,(H,8,9);/q;+1/p-1 |

Clave InChI |

HEKURBKACCBNEJ-UHFFFAOYSA-M |

SMILES isomérico |

C1=CC=C2C(=C1)C(=NS2(=O)=O)[O-].[K+] |

SMILES |

C1=CC=C2C(=C1)C(=O)[N-]S2(=O)=O.[K+] |

SMILES canónico |

C1=CC=C2C(=C1)C(=O)[N-]S2(=O)=O.[K+] |

Otros números CAS |

10332-51-1 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2R)-2beta-(3,4-Dimethoxyphenyl)-4-[(3,4-dimethoxyphenyl)methyl]tetrahydro-4alpha-hydroxyfuran-3beta-methanol](/img/structure/B77748.png)